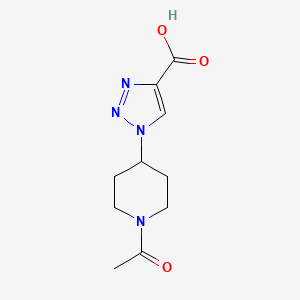

1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(1-acetylpiperidin-4-yl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O3/c1-7(15)13-4-2-8(3-5-13)14-6-9(10(16)17)11-12-14/h6,8H,2-5H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPRFIQBRHQDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing the triazole ring can inhibit the growth of various bacterial strains and fungi. The incorporation of piperidine and acetyl groups enhances the lipophilicity and overall bioactivity of the compound, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. It appears to induce apoptosis in specific cancer cell lines, suggesting that it may act through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

PXR Modulation

The Pregnane X Receptor (PXR) plays a crucial role in drug metabolism and detoxification. Recent studies have identified triazole derivatives as potential modulators of PXR activity. Specifically, certain analogs have been found to act as selective antagonists or inverse agonists of PXR, which could lead to reduced adverse drug reactions and improved therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A study published in 2022 evaluated the antimicrobial activity of various triazole derivatives, including 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid. The compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This finding supports its potential use as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

In a separate investigation, the compound was tested against several cancer cell lines. Results indicated that it effectively reduced cell viability in a dose-dependent manner. Mechanistic studies revealed that the compound triggered apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .

Case Study 3: PXR Antagonism

Another research effort focused on the modulation of PXR by triazole derivatives. The study revealed that specific modifications to the triazole structure could enhance binding affinity to PXR, leading to effective antagonism. This property is particularly valuable for drugs that require careful management of metabolic pathways to minimize toxicity .

Comparative Analysis Table

| Compound | Activity Type | IC50/μM | Remarks |

|---|---|---|---|

| This compound | Antimicrobial | 0.5 - 2.0 | Effective against various strains |

| This compound | Anticancer | 10 - 50 | Induces apoptosis in cancer cells |

| Analog Compound A | PXR Antagonist | <0.05 | High selectivity and low toxicity |

Mechanism of Action

The mechanism by which 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic Acid Hydrochloride

- Structure : Lacks the acetyl group on piperidine; exists as a hydrochloride salt.

- Molecular Formula : C₈H₁₃ClN₄O₂.

- The hydrochloride salt improves aqueous solubility but may limit bioavailability in non-polar environments.

- Applications : Likely used in ionic interactions or as a precursor for further derivatization .

1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid

- Structure: Substituted with a 2-aminophenyl group instead of piperidine.

- Key Features :

- Synthesis: Synthesized via copper-catalyzed click chemistry between 2-aminophenyl azide and propiolic acid .

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid

1-(1-Acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic Acid

- Structure : Pyrrolidine (5-membered ring) instead of piperidine.

- Reduced steric bulk compared to piperidine derivatives may enhance target accessibility .

1-((1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl)methyl)piperidine-4-carboxylic Acid

- Structure : Fluorophenyl group attached via a triazole-methyl linker.

- Unique Traits :

Physicochemical and Pharmacological Insights

Solubility and Bioavailability

- The acetyl group in the target compound increases lipophilicity, balancing the hydrophilic carboxylic acid for improved membrane permeability.

- Hydrochloride salts (e.g., ) enhance solubility but may require formulation adjustments for in vivo efficacy.

Data Tables

Biological Activity

1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of 1,2,3-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₁₄N₄O₃

- Molecular Weight : 246.26 g/mol

- CAS Number : 2098123-49-8

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. This method is favored for its efficiency and ability to form stable triazole linkages.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

- Cytotoxicity : Compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. In particular, derivatives have shown IC₅₀ values in the low micromolar range against colorectal and breast cancer cell lines, indicating strong antiproliferative activity .

The mechanism by which these compounds exert their anticancer effects includes:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .

- Inhibition of Cell Migration : Studies indicate that triazole derivatives can inhibit migration and invasion of cancer cells by downregulating epithelial-mesenchymal transition markers .

Antimicrobial Activity

In addition to anticancer properties, triazole compounds have demonstrated antimicrobial activity:

- Broad-Spectrum Activity : Research indicates that certain triazole derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Case Studies

Several case studies have been conducted on related compounds:

- N-(4-Thiocyanatophenyl)-1H-1,2,3-triazole Derivatives : These compounds exhibited selective cytotoxicity towards human leukemic T-cells at nanomolar concentrations, comparable to established chemotherapeutics like doxorubicin .

- Triazole-Glycoside Conjugates : These hybrids showed enhanced solubility and binding affinity to biological targets while maintaining significant antimicrobial activity .

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid?

A multi-step synthesis is typically employed:

- Step 1 : Cyclocondensation reactions (e.g., using ethyl acetoacetate and phenylhydrazine) to form pyrazole intermediates .

- Step 2 : Click chemistry (e.g., CuAAC or RuAAC) to introduce the triazole ring .

- Step 3 : Hydrolysis of ester groups to carboxylic acids under basic conditions .

- Step 4 : Acetylation of the piperidine nitrogen using acetylating agents .

Key Considerations : Use protecting groups (e.g., tert-butoxycarbonyl) to prevent undesired side reactions . Validate intermediates via NMR and HPLC .

Q. Which analytical techniques are critical for structural and purity characterization?

- NMR Spectroscopy : For confirming regiochemistry of the triazole ring and acetylpiperidine substitution .

- HPLC-MS : To assess purity (>98%) and molecular weight confirmation .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. How should stability issues be managed during storage?

Q. What safety protocols are essential for handling this compound?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- First Aid : Immediate flushing with water for eye/skin exposure; consult SDS for antidotes .

Q. How can preliminary pharmacological activity be assessed?

- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays .

- Toxicity Profiling : Evaluate acute toxicity in cell lines (IC₅₀) and monitor organ-specific effects (e.g., hepatotoxicity) .

Advanced Research Questions

Q. How can computational methods predict reactivity and bioactivity?

Q. How to resolve contradictions in spectral or bioactivity data?

- Cross-Validation : Combine experimental data (e.g., NOESY NMR for spatial conformation) with theoretical IR/Raman spectra .

- Isotopic Labeling : Trace reaction intermediates to confirm mechanistic hypotheses .

- Dose-Response Studies : Replicate bioassays under controlled conditions (e.g., pH 7.4 buffer) to rule out false positives .

Q. What strategies optimize reaction yields and regioselectivity?

- Design of Experiments (DoE) : Vary catalysts (e.g., Cu(I) vs Ru(II)), solvents (DMF vs THF), and temperatures .

- High-Throughput Screening : Test 96-well plate formats to identify optimal conditions for triazole cyclization .

- In Situ Monitoring : Use Raman spectroscopy to track reaction progress in real time .

Q. How can bioactive derivatives be rationally designed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.